molecular formula C11H24ClNO B1447920 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride CAS No. 1376038-59-3

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B1447920
CAS No.: 1376038-59-3
M. Wt: 221.77 g/mol
InChI Key: JKIRMFRWTCKVQZ-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutane ring with ethoxy, diethyl, and methyl substituents, and a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a suitable diene precursor under acidic conditions. Subsequent functionalization steps introduce the ethoxy, diethyl, and methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process must be carefully controlled to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced amines or alcohols.

  • Substitution: Generation of various substituted cyclobutanes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

  • 3-Ethoxy-2,2-diethyl-N-ethylcyclobutan-1-amine hydrochloride

  • 3-Ethoxy-2,2-diethyl-N-ethylcyclobutan-1-amine hydrochloride

  • 3-Ethoxy-2,2-diethyl-N-propylcyclobutan-1-amine hydrochloride

Uniqueness: 3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific substituents and the presence of the hydrochloride counterion, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-5-11(6-2)9(12-4)8-10(11)13-7-3;/h9-10,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIRMFRWTCKVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1OCC)NC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride
Reactant of Route 2
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride
Reactant of Route 3
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride
Reactant of Route 5
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride
Reactant of Route 6
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride

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